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Compound of Interest
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Cat. No.: B1242107 Get Quote

Introduction

Stachybotrydial is a phenylspirodrimane, a type of meroterpenoid secondary metabolite

produced by fungi of the genus Stachybotrys.[1][2] This class of compounds has garnered

significant interest in cancer research due to a range of biological activities, including

cytotoxicity against various tumor cell lines.[3][4] Stachybotrydial and its derivatives have been

shown to exert their anti-cancer effects through multiple mechanisms, including the inhibition of

critical cellular enzymes and the disruption of fundamental processes like protein synthesis.

These properties make Stachybotrydial a valuable tool for investigating cancer biology and a

potential lead compound for developing novel therapeutic agents.

This document provides an overview of Stachybotrydial's applications in cancer research,

summarizes its cytotoxic effects, details its known mechanisms of action, and provides

protocols for its use in key in vitro experiments.

Quantitative Data Summary: Cytotoxicity
The cytotoxic and anti-proliferative activities of Stachybotrydial and its related compounds have

been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory

concentration (IC50) and half-maximal effective concentration (EC50) values are summarized

below.

Table 1: IC50 Values of Stachybotrydial-Related Compounds in Cancer Cell Lines
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Compound Cell Line Assay Type
Incubation
Time

IC50 Value
(µM)

Reference

Stachybotrydi

al

Human

Protein

Kinase CK2

Kinase Assay N/A

>50%

inhibition at

10 µM

[5]

Stachybotrydi

al acetate

Human

Protein

Kinase CK2

Kinase Assay N/A 0.69 [5]

Acetoxystach

ybotrydial

acetate

Human

Protein

Kinase CK2

Kinase Assay N/A 1.86 [5]

Stachybotryc

hromene A

HepG2 (Liver

Cancer)

Resazurin

Reduction
24 h 73.7 [1][6]

Stachybotryc

hromene B

HepG2 (Liver

Cancer)

Resazurin

Reduction
24 h 28.2 [1][6]

Stachybotryc

hromene C

Human

Protein

Kinase CK2

Kinase Assay N/A 0.32 [5]

Bistachybotry

sin A

Four Human

Tumor Cell

Lines

Cytotoxicity

Assay
N/A 2.8 - 7.5 [3]

Bistachybotry

sin B

Four Human

Tumor Cell

Lines

Cytotoxicity

Assay
N/A 2.8 - 7.5 [3]

Bistachybotry

sin K

HCT116,

NCI-H460,

BGC823,

Daoy, HepG2

MTT Assay N/A 1.1 - 4.7 [4]

Stachybotran

e A

HL-60,

SMMC-7721,

A-549, MCF-

7, SW-480

Cytotoxicity

Assay
N/A

Moderate

Potency
[7]
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Stachybotran

e B

HL-60,

SMMC-7721,

A-549, MCF-

7, SW-480

Cytotoxicity

Assay
N/A

Moderate

Potency
[7]

*Cell lines

were HCT116

(colorectal),

NCI-H460

(lung),

BGC823

(gastric), and

Daoy

(medulloblast

oma).[3]

Table 2: Anti-proliferative and Viability Effects of Stachybotrydial-Related Compounds

Compound Cell Line
Effect
Measured

Concentrati
on

Result Reference

Acetoxystach

ybotrydial

acetate

MCF7

(Breast

Cancer)

Proliferation

(EC50)
0.39 µM

50%

inhibition
[5]

Acetoxystach

ybotrydial

acetate

MCF7, A427,

A431
Cell Growth 1 µM

Almost

complete

block

[5]

Acetoxystach

ybotrydial

acetate

MCF7

(Breast

Cancer)

Cell Viability 100 µM (48h)
37%

reduction
[5]

Stachybotrydi

al acetate

MCF7, A427,

A431
Cell Viability 100 µM (48h)

82-93%

reduction
[5]

Stachybotryc

hromene C
A427, A431 Cell Viability 1 µM (48h)

27-32%

reduction
[5]
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Key Mechanisms of Action & Signaling Pathways
Stachybotrydial and its analogues interfere with multiple pathways essential for cancer cell

survival and proliferation.

1. Inhibition of Protein Kinase CK2

Protein Kinase CK2 is a constitutively active Ser/Thr kinase that is overexpressed in many

cancers.[5] It plays a crucial role in promoting cell growth and proliferation while suppressing

apoptosis.[5] Several compounds isolated from Stachybotrys chartarum, including

Stachybotrydial acetate and Stachybotrychromene C, are potent inhibitors of human protein

kinase CK2.[5] Inhibition of CK2 leads to reduced cell proliferation and growth, making it a key

anti-cancer mechanism.[5]
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Stachybotrydial analogues inhibit the pro-survival kinase CK2.

2. Inhibition of Protein Synthesis
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Mycotoxins produced by Stachybotrys, known as trichothecenes, are powerful inhibitors of

protein synthesis in eukaryotic cells.[8][9] They can interfere with different stages of translation,

including initiation, elongation, and termination.[9] This disruption of protein production leads to

cellular stress, triggering downstream effects such as cell cycle arrest and apoptosis, thereby

halting tumor growth.

Ribosome
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Protein Synthesis
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 Leads to

Cell Cycle Progression
& Survival

Click to download full resolution via product page

Stachybotrydial inhibits ribosomal function, halting protein synthesis.

3. Inhibition of Glycosyltransferases

Stachybotrydial has been identified as a potent inhibitor of α1,3-fucosyltransferase (Fuc-T) and

sialyltransferase (ST).[10] These enzymes are crucial for the synthesis of cell-surface

glycoconjugates. In cancer cells, the expression of certain fucosylated and sialylated structures

is elevated and correlates with metastasis and cell adhesion.[10] By inhibiting these

transferases, Stachybotrydial can potentially interfere with these key aspects of tumor

progression. Kinetic analysis revealed Stachybotrydial to be an uncompetitive inhibitor
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concerning GDP-fucose and a noncompetitive inhibitor for N-acetyllactosamine, with Ki values

of 10.7 µM and 9.7 µM, respectively.[10]
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Stachybotrydial blocks key enzymes in cell surface glycan synthesis.

Experimental Protocols
The following protocols are based on methodologies reported for testing Stachybotrydial and

related compounds.

Protocol 1: Assessment of Cytotoxicity via Resazurin Reduction Assay

This protocol measures cell viability by quantifying the metabolic reduction of non-fluorescent

resazurin to fluorescent resorufin by living cells.
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1. Seed Cells
(e.g., HepG2 in 96-well plate)

2. Incubate Overnight
(37°C, 5% CO2)

3. Treat with Stachybotrydial
(0.1 - 100 µM)

4. Incubate for 24-48h

5. Add Resazurin Reagent

6. Incubate for 2-4h

7. Measure Fluorescence
(560nm ex / 590nm em)

8. Calculate Viability & IC50

Click to download full resolution via product page

Workflow for determining the cytotoxicity of Stachybotrydial.

Methodology:
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Cell Seeding: Plate human cancer cells (e.g., HepG2) in a 96-well plate at a density of 5x10³

to 1x10⁴ cells per well in 100 µL of complete culture medium (e.g., DMEM).[6][11]

Adherence: Incubate the plate overnight under standard culture conditions (37°C, 5% CO₂,

humidified atmosphere) to allow for cell attachment.[6][11]

Compound Preparation: Prepare a 20 mM stock solution of Stachybotrydial in DMSO. Create

serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from

0.1 to 100 µM).[6] A vehicle control (e.g., 1% DMSO) must be included.[11]

Treatment: Remove the seeding medium from the cells and replace it with 100 µL of medium

containing the various concentrations of Stachybotrydial or vehicle control.

Incubation: Incubate the treated cells for a defined period, typically 24 to 48 hours.[5][6]

Resazurin Addition: Prepare a resazurin solution (e.g., AlamarBlue™) according to the

manufacturer's instructions and add 10 µL to each well.

Final Incubation: Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to

convert resazurin.

Data Acquisition: Measure the fluorescence intensity using a microplate reader with an

excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Determine the IC50 value by plotting cell viability against the logarithm of the compound

concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Protein Kinase CK2 Inhibition Assay

This protocol describes a method to directly measure the inhibitory effect of Stachybotrydial on

the enzymatic activity of human protein kinase CK2.
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1. Prepare Reaction Mixture
(Buffer, ATP, Peptide Substrate)

2. Add Stachybotrydial
(Varying Concentrations)

3. Add CK2 Enzyme
to Initiate Reaction

4. Incubate at 37°C

5. Stop Reaction

6. Quantify Substrate
Phosphorylation (e.g., CE or KinaseGlo)

7. Calculate % Inhibition & IC50
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Workflow for an in vitro CK2 enzymatic inhibition assay.

Methodology:

Reagents: Human recombinant protein kinase CK2, a specific CK2 peptide substrate, ATP,

and an appropriate kinase reaction buffer.
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Reaction Setup: In a 96-well plate or microcentrifuge tubes, prepare a reaction mixture

containing the kinase buffer, a fixed concentration of the peptide substrate, and ATP (e.g., at

its Km concentration).

Inhibitor Addition: Add varying concentrations of Stachybotrydial (e.g., 0.001 to 100 µM) to

the reaction wells. Include a no-inhibitor control (vehicle) and a no-enzyme control

(background).[5]

Reaction Initiation: Add the CK2 enzyme to all wells (except the no-enzyme control) to start

the reaction.

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes).

Reaction Termination: Stop the reaction, typically by adding a solution containing EDTA or by

heat inactivation.

Detection: Quantify the amount of phosphorylated substrate. This can be achieved through

various methods:

Luminescence-based Assay (e.g., Kinase-Glo®): Measures the amount of ATP remaining

in the reaction. Lower ATP levels indicate higher kinase activity.

Capillary Electrophoresis (CE): Separates the phosphorylated product from the non-

phosphorylated substrate, allowing for direct quantification.[5]

Analysis: Calculate the percentage of kinase inhibition for each Stachybotrydial

concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the

percent inhibition against the log of the inhibitor concentration.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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